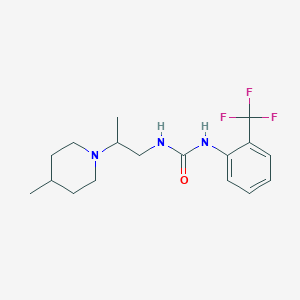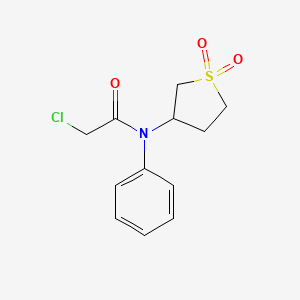
3-ciclohexil-N-(4-(piperidin-1-il)but-2-in-1-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a synthetic organic compound that features a cyclohexyl group, a piperidine ring, and a but-2-yn-1-yl chain
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
Similar piperidine derivatives have been found to interact with various targets such as anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
Similar piperidine derivatives have been found to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Similar piperidine derivatives have been found to affect various pathways related to their targets .
Pharmacokinetics
Similar piperidine derivatives have been found to have various adme properties that affect their bioavailability .
Result of Action
Similar piperidine derivatives have been found to have various effects at the molecular and cellular level .
Action Environment
Similar piperidine derivatives have been found to be influenced by various environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the but-2-yn-1-yl chain: This step involves the alkylation of the piperidine ring with a but-2-yn-1-yl halide under basic conditions, such as using sodium carbonate in a dioxane/water solvent mixture.
Cyclohexyl group introduction: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave irradiation, and other advanced techniques to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce alkyne and carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the but-2-yn-1-yl chain using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like tetrahydrofuran.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Cyclohexyl compounds: Molecules containing cyclohexyl groups, like cyclohexylamines and cyclohexanones.
Uniqueness
3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is unique due to its combination of a cyclohexyl group, a piperidine ring, and a but-2-yn-1-yl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(4-piperidin-1-ylbut-2-ynyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c21-18(12-11-17-9-3-1-4-10-17)19-13-5-8-16-20-14-6-2-7-15-20/h17H,1-4,6-7,9-16H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXDPEFSWBZGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine](/img/structure/B2522714.png)

![3-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2522716.png)



![2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2522721.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride](/img/structure/B2522727.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)
![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)

